
2,2-Dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H12O2 It is a derivative of tetrahydrofuran, featuring two methyl groups at the 2-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyltetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the cyclization of 2,2-dimethyl-1,3-butanediol under acidic conditions. This reaction typically uses a strong acid, such as sulfuric acid, to promote the formation of the tetrahydrofuran ring.
Another method involves the reduction of 2,2-dimethyl-3-hydroxybutanal using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the aldehyde group to a hydroxyl group, resulting in the formation of 2,2-dimethyltetrahydrofuran-3-ol.
Industrial Production Methods
Industrial production of 2,2-dimethyltetrahydrofuran-3-ol often involves the catalytic hydrogenation of 2,2-dimethyl-3-hydroxybutanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2,2-dimethyltetrahydrofuran using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2-Dimethyl-3-oxotetrahydrofuran
Reduction: 2,2-Dimethyltetrahydrofuran
Substitution: 2,2-Dimethyl-3-chlorotetrahydrofuran, 2,2-Dimethyl-3-bromotetrahydrofuran
Scientific Research Applications
2,2-Dimethyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-polar solvent.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
2,2-Dimethyltetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran (THF): A widely used solvent in organic synthesis, THF lacks the methyl and hydroxyl groups present in 2,2-dimethyltetrahydrofuran-3-ol, making it less versatile in certain reactions.
2-Methyltetrahydrofuran (2-MeTHF): This compound has a single methyl group at the 2-position and is used as a greener alternative to THF. it lacks the hydroxyl group, limiting its reactivity compared to 2,2-dimethyltetrahydrofuran-3-ol.
2,5-Dimethyltetrahydrofuran: This compound has two methyl groups at the 2- and 5-positions, but lacks the hydroxyl group, making it less reactive in certain chemical transformations.
Properties
CAS No. |
101398-19-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(7)3-4-8-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
PBVVKKCMOMDGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


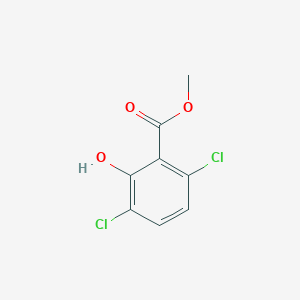

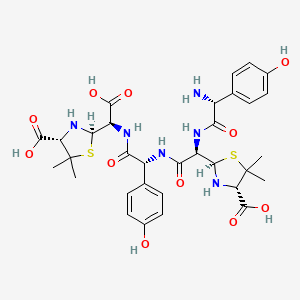
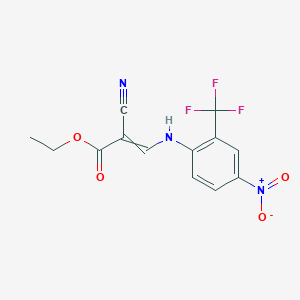
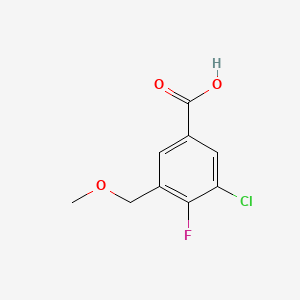
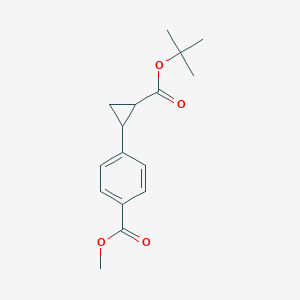
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
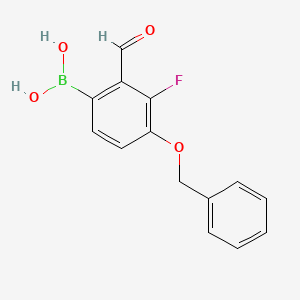

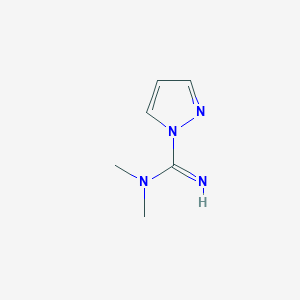
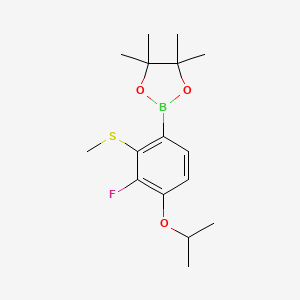

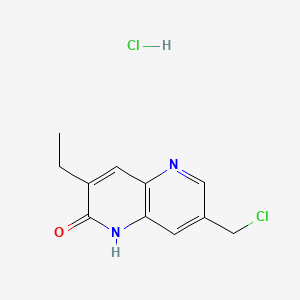
![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
